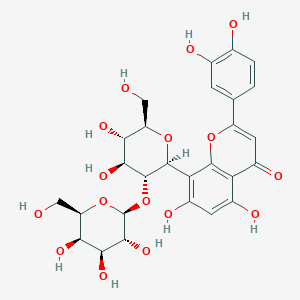
2"-O-beta-L-galactopyranosylorientin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
2"-O-beta-L-galactopyranosylorientin is typically extracted from natural sources, such as the flowers of Trollius ledebouri . The extraction process involves solvent extraction using organic solvents like methanol or ethanol . The compound can also be synthesized through glycosylation reactions, where orientin is reacted with galactose derivatives under specific conditions .
Analyse Chemischer Reaktionen
2"-O-beta-L-galactopyranosylorientin undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2"-O-beta-L-galactopyranosylorientin has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of glycosylation and flavonoid chemistry.
Medicine: Due to its anti-inflammatory properties, it is investigated for potential therapeutic applications in treating inflammatory diseases
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Wirkmechanismus
2"-O-beta-L-galactopyranosylorientin exerts its effects through multiple mechanisms:
Anti-inflammatory: It decreases the production of pro-inflammatory cytokines like nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in immune cells.
Transporter-mediated efflux: The compound involves transporter-mediated efflux in addition to passive diffusion and is a substrate of multidrug resistance protein 2 (MRP2).
Vergleich Mit ähnlichen Verbindungen
2"-O-beta-L-galactopyranosylorientin is unique due to its specific glycosylation pattern and its substrate specificity for MRP2 . Similar compounds include:
Orientin: A flavonoid glycoside without the galactose moiety.
Vitexin: Another flavonoid glycoside with a different sugar moiety.
Isovitexin: A structural isomer of vitexin with similar biological activities.
These compounds share similar flavonoid structures but differ in their glycosylation patterns and biological activities .
Eigenschaften
Molekularformel |
C27H30O16 |
|---|---|
Molekulargewicht |
610.5 g/mol |
IUPAC-Name |
8-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one |
InChI |
InChI=1S/C27H30O16/c28-6-15-20(36)22(38)26(43-27-23(39)21(37)19(35)16(7-29)42-27)25(41-15)18-12(33)4-11(32)17-13(34)5-14(40-24(17)18)8-1-2-9(30)10(31)3-8/h1-5,15-16,19-23,25-33,35-39H,6-7H2/t15-,16-,19+,20-,21+,22+,23-,25+,26-,27+/m1/s1 |
InChI-Schlüssel |
QQBFHNKJGBCSLG-AMBXKRCHSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)O)O |
Kanonische SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-Methoxyphenyl)-2-oxoethyl 4-{[4-(acetylamino)phenyl]amino}-4-oxobutanoate](/img/structure/B12462414.png)
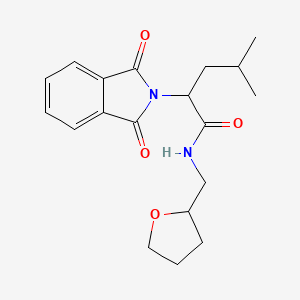
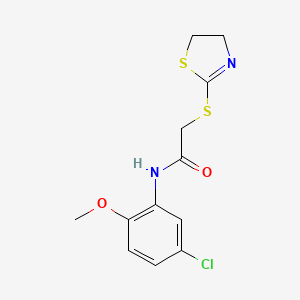
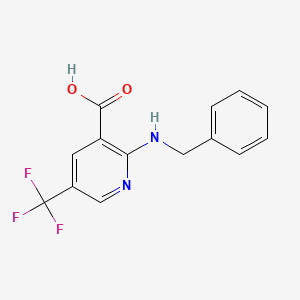
![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-methylaniline](/img/structure/B12462438.png)
![N'-[4-oxo-4-(2,6,6-trimethylcyclohex-3-en-1-yl)butan-2-yl]benzohydrazide](/img/structure/B12462444.png)
![3-(Propan-2-ylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B12462445.png)
![4-nitro-N-[2-({1-oxo-1-[(2,4,6-trimethylphenyl)amino]propan-2-yl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B12462449.png)
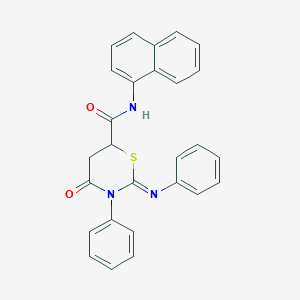
![(3E)-3-[2-(1H-tetrazol-5-yl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12462464.png)
![2-Methylpropyl 4-({4-[2-(4-{[(4-methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B12462480.png)
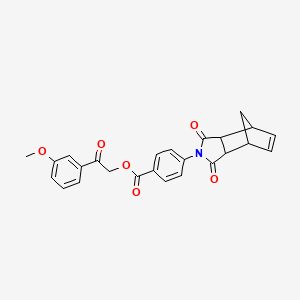
![5-bromo-2-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-N-(3,4-dichlorophenyl)benzamide](/img/structure/B12462486.png)
![N-(4-iodo-2-methylphenyl)-2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12462490.png)
